Propyl[1-(pyridin-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl[1-(pyridin-2-YL)ethyl]amine is an organic compound that features a propyl group attached to a pyridin-2-yl ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of pyridin-2-yl ethylamine with propyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of propyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(pyridin-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NBS, halogenated solvents
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives.
Scientific Research Applications
Propyl[1-(pyridin-2-YL)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Propyl[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl ethylamine: Lacks the propyl group, making it less hydrophobic.
Propylamine: Lacks the pyridine ring, resulting in different chemical properties.
N-Propylpyridine: Similar structure but lacks the ethylamine group.
Uniqueness
Propyl[1-(pyridin-2-YL)ethyl]amine is unique due to the presence of both the propyl group and the pyridin-2-yl ethylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-7-11-9(2)10-6-4-5-8-12-10/h4-6,8-9,11H,3,7H2,1-2H3 |
InChI Key |
NOUCUSJSABVUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.